molecular formula C40H48O5Si2 B12080915 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal

Cat. No.: B12080915
M. Wt: 665.0 g/mol
InChI Key: ZMHSQCDYRJMLIO-UHFFFAOYSA-N
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Description

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal is a synthetic carbohydrate derivative. It is commonly used in organic synthesis, particularly in the field of glycosylation reactions. This compound is characterized by its protective groups, which are essential for selective reactions in complex organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal typically involves multiple steps. The starting material is often D-glucose, which undergoes a series of protection and acetylation reactions. The tert-butyldiphenylsilyl groups are introduced to protect the hydroxyl groups, while the acetyl group is added to the anomeric position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or reagents to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The protective groups ensure selective reactions, allowing for the formation of specific glycosidic bonds. The compound interacts with molecular targets such as enzymes and receptors involved in carbohydrate metabolism and recognition .

Comparison with Similar Compounds

Similar Compounds

  • 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-galactal
  • 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-mannal
  • 4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-xylal

Uniqueness

4-O-Acetyl-3,6-di-O-(tert-butyldiphenylsilyl)-D-glucal is unique due to its specific protective groups and its role in selective glycosylation reactions. The tert-butyldiphenylsilyl groups provide stability and selectivity, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

[4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O5Si2/c1-31(41)44-38-36(45-47(40(5,6)7,34-24-16-10-17-25-34)35-26-18-11-19-27-35)28-29-42-37(38)30-43-46(39(2,3)4,32-20-12-8-13-21-32)33-22-14-9-15-23-33/h8-29,36-38H,30H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHSQCDYRJMLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C=COC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O5Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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